

Application Notes and Protocols for BMS-813160 and GVAX Vaccine Combination Therapy

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Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254

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Introduction

This document provides detailed application notes and protocols for the combination therapy of **BMS-813160**, a CCR2/CCR5 antagonist, and GVAX, a granulocyte-macrophage colony-stimulating factor (GM-CSF)-secreting allogeneic pancreatic cancer vaccine. This combination immunotherapy aims to enhance anti-tumor immune responses by modulating the tumor microenvironment. **BMS-813160** inhibits the recruitment of immunosuppressive myeloid cells, while GVAX promotes the activation and maturation of dendritic cells to prime an anti-tumor T-cell response. These protocols are based on information from preclinical studies and the clinical trial NCT0376782, which investigates this combination in locally advanced pancreatic cancer.

Mechanism of Action

The combination of **BMS-813160** and the GVAX vaccine leverages a dual approach to overcome tumor-induced immunosuppression.

- **BMS-813160:** This small molecule is a potent dual antagonist of the chemokine receptors CCR2 and CCR5.^[1] These receptors are crucial for the trafficking of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), into the tumor microenvironment.^[2] By blocking CCR2 and CCR5, **BMS-813160** aims to reduce the

infiltration of these cells, thereby alleviating immunosuppression and creating a more favorable environment for an anti-tumor immune response.[2]

- **GVAX Vaccine:** GVAX is a whole-cell cancer vaccine composed of irradiated allogeneic pancreatic tumor cell lines that are genetically modified to secrete GM-CSF.[3][4] The secreted GM-CSF acts as a potent immune adjuvant, stimulating the recruitment, differentiation, and maturation of dendritic cells (DCs) at the vaccination site.[1][3] These activated DCs then process and present tumor-associated antigens from the vaccine cells to naive T cells, initiating a tumor-specific adaptive immune response.[1]

The synergistic effect of this combination is hypothesized to stem from GVAX's ability to prime and expand tumor-specific T cells, while **BMS-813160** reshapes the tumor microenvironment to allow these effector T cells to function more effectively.

Data Presentation

Clinical Trial Dosing Information (NCT03767582 - Phase I)

Agent	Dose Level 1	Recommended Phase II Dose (RP2D)	Route of Administration	Frequency
BMS-813160	150 mg	300 mg	Oral (PO)	Twice daily (BID)
GVAX Vaccine	5 x 10 ⁸ cells	5 x 10 ⁸ cells	Intradermal (ID)	Every 4 weeks
Nivolumab	480 mg (fixed dose)	480 mg (fixed dose)	Intravenous (IV)	Every 4 weeks

Note: This table summarizes the dosing information from the Phase I portion of the NCT03767582 clinical trial. The RP2D for **BMS-813160** was determined to be 300mg PO BID. [5]

Safety Profile (NCT03767582 - Phase I)

The combination of **BMS-813160**, GVAX, and nivolumab was found to be safe in the phase I portion of the trial, with no dose-limiting toxicities (DLTs) observed.[5] The most common grade 3 or higher adverse event reported was a maculo-papular rash in one patient.[5]

Experimental Protocols

Protocol 1: Administration of **BMS-813160** and **GVAX** Vaccine Combination Therapy

This protocol is a general guideline based on the administration schedule of the NCT0376782 clinical trial.[\[6\]](#)

Materials:

- **BMS-813160** capsules (e.g., 150 mg)
- GVAX vaccine (cryopreserved allogeneic pancreatic cancer cells)
- Sterile saline for injection
- Tuberculin syringes (1 mL) with 25-27 gauge needles (1/4 to 1/2 inch)
- Alcohol swabs
- Sharps container

Procedure:

BMS-813160 Administration:

- Administer **BMS-813160** capsules orally twice daily. The recommended phase II dose is 300 mg per administration.[\[5\]](#)
- Patients should be instructed to swallow the capsules whole with water.

GVAX Vaccine Preparation and Administration:

Disclaimer: The following is a general protocol for the handling and administration of a cell-based vaccine. Specific instructions from the vaccine manufacturer must be followed.

- Thawing of GVAX:

- Rapidly thaw the cryopreserved vial of GVAX vaccine in a 37°C water bath until only a small amount of ice remains.
- Immediately transfer the vial to a biological safety cabinet.
- Cell Suspension Preparation:
 - Gently resuspend the cells in the cryopreservation medium.
 - Slowly add an equal volume of sterile saline for injection to the cell suspension.
 - Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
 - Adjust the cell concentration with sterile saline to achieve the target dose of 5×10^8 viable cells in the desired total injection volume (e.g., distributed across six injections).^[7]
- Intradermal Injection:
 - Select six injection sites on the patient, typically on the upper arms and thighs.
 - Cleanse each injection site with an alcohol swab and allow it to air dry.
 - Using a tuberculin syringe, draw up the appropriate volume of the GVAX cell suspension for one injection.
 - Insert the needle at a 5-15 degree angle into the dermis with the bevel facing up.
 - Slowly inject the cell suspension to form a visible bleb.
 - Repeat the injection process for all six sites.
 - Dispose of all needles and syringes in a sharps container.

Protocol 2: Immunohistochemistry for CD8 and CD137 in Pancreatic Tumor Tissue

This protocol provides a general procedure for the detection of CD8+ and CD137+ tumor-infiltrating lymphocytes (TILs) in formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissue.

Materials:

- FFPE pancreatic tumor tissue sections (4-5 μ m) on charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibodies: Rabbit anti-human CD8 and Mouse anti-human CD137 (specific clones and dilutions to be optimized)
- Secondary antibodies: HRP-conjugated goat anti-rabbit and HRP-conjugated goat anti-mouse
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 2 minutes each).

- Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with PBS (3 x 5 minutes).
- Blocking:
 - Incubate slides with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate slides with primary antibodies (anti-CD8 and anti-CD137) overnight at 4°C.
- Secondary Antibody Incubation:
 - Rinse with PBS (3 x 5 minutes).
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
 - Rinse with PBS (3 x 5 minutes).
 - Incubate with DAB substrate until the desired stain intensity develops.
 - Rinse with deionized water.
- Counterstaining and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with deionized water.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Protocol 3: Flow Cytometry for CD8+CD137+ Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for isolating and analyzing TILs from fresh pancreatic tumor tissue for the quantification of CD8+CD137+ cells.

Materials:

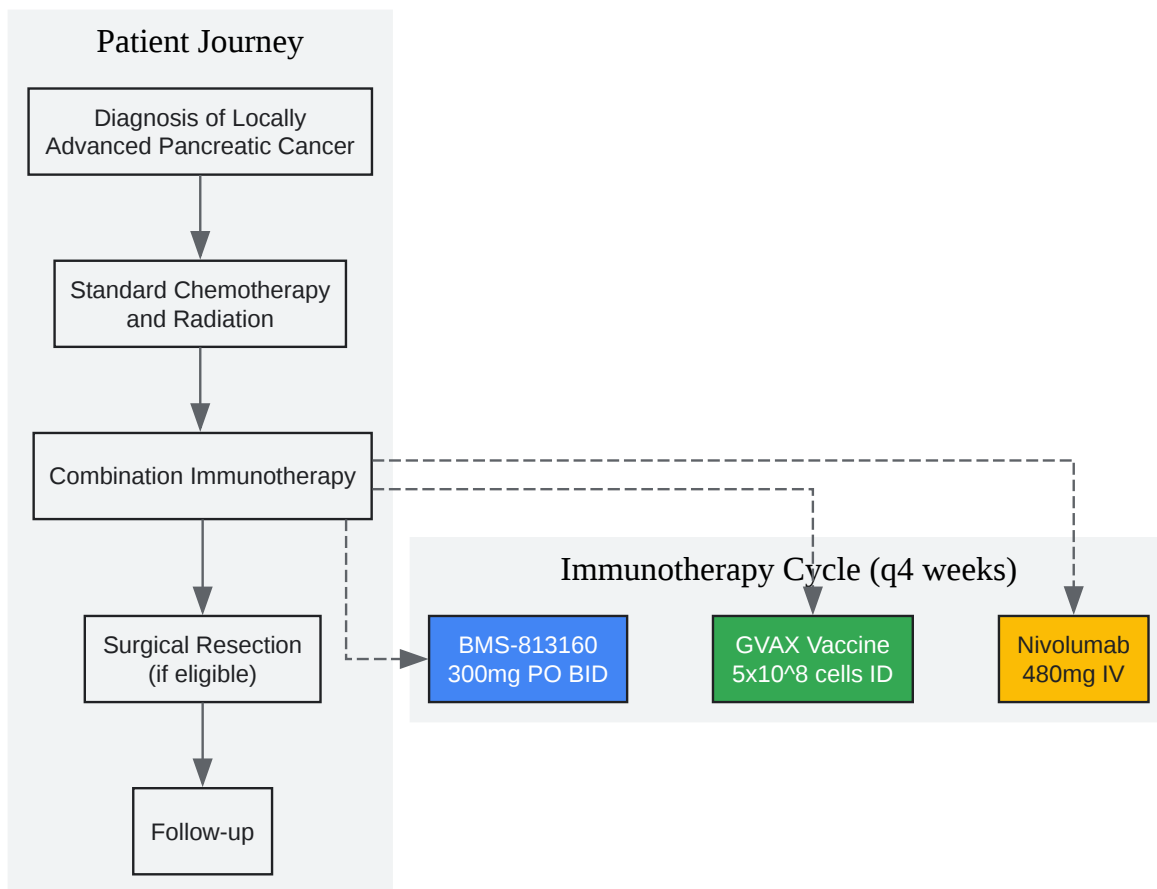
- Fresh pancreatic tumor tissue
- RPMI-1640 medium
- Collagenase IV, Hyaluronidase, DNase I
- Ficoll-Paque
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies: anti-human CD45, CD3, CD8, CD137 (specific clones to be optimized)
- Viability dye (e.g., 7-AAD)
- Flow cytometer

Procedure:

- Tumor Digestion:
 - Mechanically mince the tumor tissue into small fragments.

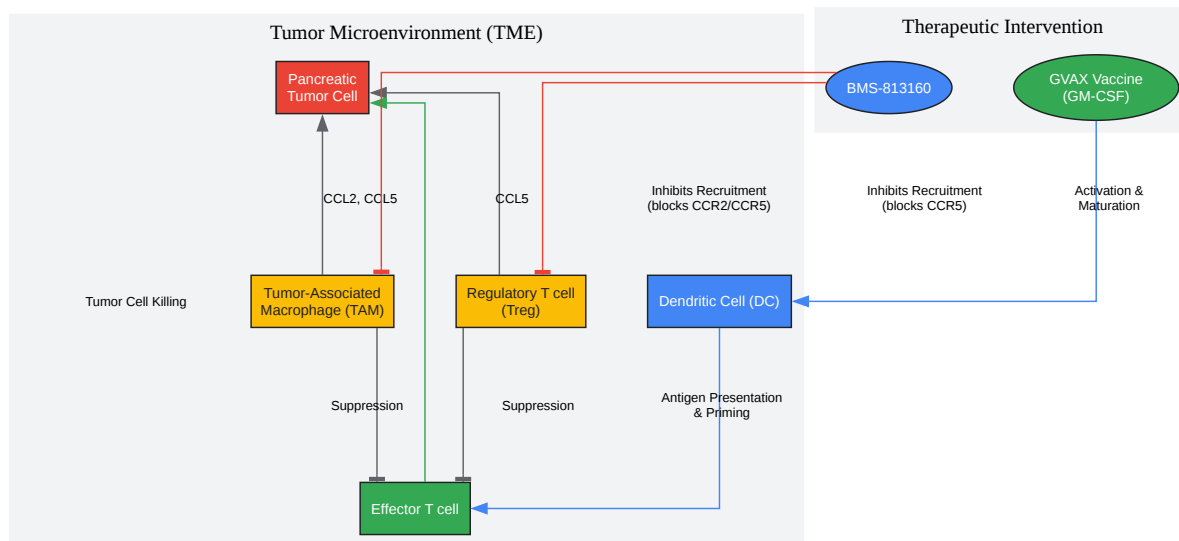
- Digest the tissue in RPMI-1640 containing collagenase IV, hyaluronidase, and DNase I for 1-2 hours at 37°C with agitation.
- Filter the cell suspension through a 70 µm cell strainer.
- Lymphocyte Isolation:
 - Layer the cell suspension over Ficoll-Paque and centrifuge to isolate mononuclear cells.
 - Collect the lymphocyte layer and wash with RPMI-1640.
- Cell Staining:
 - Resuspend the isolated cells in FACS buffer.
 - Incubate with the viability dye according to the manufacturer's instructions.
 - Incubate with the cocktail of fluorochrome-conjugated antibodies (CD45, CD3, CD8, CD137) for 30 minutes on ice in the dark.
 - Wash the cells with FACS buffer.
- Flow Cytometry Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Gate on live, single cells, then on CD45+ leukocytes, followed by CD3+ T cells.
 - Within the CD3+ population, identify the CD8+ T cells and quantify the percentage of cells co-expressing CD137.

Visualizations



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Caption: A high-level workflow of the combination immunotherapy clinical trial.



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Caption: Simplified signaling pathway of **BMS-813160** and GVAX in the tumor microenvironment.

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